1-phenylbutane-1,4-diamine dihydrochloride
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Overview
Description
1-Phenylbutane-1,4-diamine dihydrochloride is an organic compound with the molecular formula C10H18Cl2N2. This compound is characterized by the presence of a phenyl group attached to a butane chain, which is further substituted with two amino groups at the first and fourth positions. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylbutane-1,4-diamine dihydrochloride can be synthesized through various methods. One common approach involves the reaction of 1-phenylbutane-1,4-dione with ammonia or an amine under reducing conditions. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale hydrogenation reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylbutane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon and hydrogen gas are employed.
Substitution: Halogenating agents or alkylating agents are used under controlled conditions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenylbutane-1,4-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-phenylbutane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The phenyl group may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
1-Phenylbutane-1,4-diamine dihydrochloride can be compared with other similar compounds such as:
1,4-Phenylenediamine: Lacks the butane chain and has different reactivity and applications.
1,4-Butanediamine: Lacks the phenyl group, leading to different chemical properties and uses.
1-Phenylbutane-1,4-dione: The precursor in the synthesis of this compound, with distinct chemical behavior.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the phenyl and butane groups, making it versatile for various applications.
Properties
CAS No. |
2768326-88-9 |
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Molecular Formula |
C10H18Cl2N2 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
1-phenylbutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c11-8-4-7-10(12)9-5-2-1-3-6-9;;/h1-3,5-6,10H,4,7-8,11-12H2;2*1H |
InChI Key |
RYVHJRFPPDYVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCN)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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